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Compound of Interest

Compound Name: Boc-D-Glu-OBzl

Cat. No.: B2497442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), a critical building

block in peptide synthesis and drug discovery. This document presents available and predicted

spectroscopic data, detailed experimental protocols, and a workflow for the spectroscopic

analysis of this compound.

Core Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for Boc-D-Glu-OBzl.

Note on Data Availability: Experimental spectra for Boc-D-Glu-OBzl are not readily available in

public databases. The NMR data presented below is based on the closely related L-enantiomer

salt, N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester dicyclohexylammonium salt (Boc-

L-Glu(OBzl)-OH DCHA). The spectroscopic properties of enantiomers in an achiral solvent are

identical. The IR and Mass Spectrometry data are predicted based on the chemical structure

and typical values for similar protected amino acids.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H Phenyl-H

~5.12 s 2H -CH₂- (Benzyl)

~5.05 d 1H NH

~4.35 m 1H α-CH

~2.45 m 2H γ-CH₂

~2.20 m 1H β-CH (diastereotopic)

~2.00 m 1H β-CH (diastereotopic)

1.44 s 9H C(CH₃)₃ (Boc)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~173.5 C=O (γ-carboxyl)

~172.0 C=O (α-carboxyl)

~155.5 C=O (Boc)

~135.5 Phenyl C (quaternary)

~128.6 Phenyl CH

~128.3 Phenyl CH

~80.0 C(CH₃)₃ (Boc)

~67.0 -CH₂- (Benzyl)

~53.0 α-CH

~30.0 γ-CH₂

~28.3 C(CH₃)₃ (Boc)

~27.5 β-CH₂

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H Stretch (Amide)

~3030 Weak C-H Stretch (Aromatic)

~2980, ~2930 Medium C-H Stretch (Aliphatic)

~1735 Strong C=O Stretch (Benzyl Ester)

~1710 Strong C=O Stretch (Carboxylic Acid)

~1690 Strong C=O Stretch (Boc Urethane)

~1510 Medium N-H Bend (Amide II)

~1160 Strong C-O Stretch (Ester and Boc)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data
m/z Ratio Ion Fragmentation Pathway

338.15 [M+H]⁺ Molecular ion with protonation.

360.13 [M+Na]⁺
Sodium adduct of the

molecular ion.

282.13 [M-C₄H₉+H]⁺
Loss of tert-butyl group from

the Boc protecting group.

238.10 [M-Boc+H]⁺ Loss of the entire Boc group.

108.06 [C₇H₈O]⁺
Benzyl alcohol cation from the

ester cleavage.

91.05 [C₇H₇]⁺
Tropylium ion, a common

fragment from benzyl groups.

57.07 [C₄H₉]⁺
tert-Butyl cation from the Boc

group.

Ionization method: Electrospray Ionization (ESI).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2497442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Boc-D-Glu-OBzl are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Boc-D-Glu-OBzl in approximately 0.7 mL of

deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to internal

standard tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Boc-D-Glu-OBzl with approximately 100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Boc-D-Glu-OBzl (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with

0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization

(ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass
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spectrometer.

Data Acquisition:

Introduce the sample into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Operate the ESI source in positive ion mode.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 338.15)

and apply collision-induced dissociation (CID) to generate fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a protected amino acid like Boc-D-Glu-OBzl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2497442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2497442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Boc-D-Glu-OBzl

Dissolve in appropriate solvent

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Functional Group
Identification

Molecular Weight
Elemental Composition
Fragmentation Pattern

Structural Elucidation
and Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of Boc-D-Glu-OBzl.

To cite this document: BenchChem. [Spectroscopic Profile of Boc-D-Glu-OBzl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2497442#boc-d-glu-obzl-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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